molecular formula C13H15NO2S B12430046 (2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile

(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile

Cat. No.: B12430046
M. Wt: 249.33 g/mol
InChI Key: VHKZGNPOHPFPER-UHFFFAOYSA-N
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Description

(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate nitrile precursor under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

The compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding, due to the presence of the sulfonyl group, which is known to interact with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering receptor function. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methylbenzenesulfonyl)prop-2-enenitrile
  • (2E)-3-(4-Ethylbenzenesulfonyl)prop-2-enenitrile
  • (2E)-3-(4-Isopropylbenzenesulfonyl)prop-2-enenitrile

Uniqueness

(2E)-3-(4-Tert-butylbenzenesulfonyl)prop-2-enenitrile is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKZGNPOHPFPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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